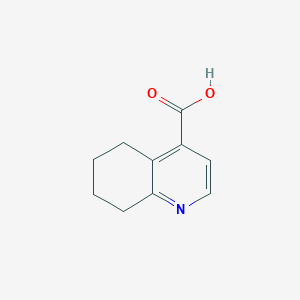![molecular formula C13H14N2O B6618863 [5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine CAS No. 1368651-14-2](/img/structure/B6618863.png)
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine (hereafter referred to as 5-HIOA) is an organic compound that has been studied for its potential applications in medicine and scientific research. 5-HIOA is a heterocyclic amine with a five-membered ring structure, consisting of one nitrogen atom and four carbon atoms. It is a derivative of indene and is closely related to other compounds such as indomethacin, indole and indazole. 5-HIOA has been studied for its various properties, such as its ability to act as a ligand for various receptors and enzymes, and its potential applications in cancer treatment.
Mechanism of Action
The mechanism of action of 5-HIOA is not fully understood. It is believed that 5-HIOA is able to act as a ligand for various receptors and enzymes, allowing it to interact with and modify their activity. For example, 5-HIOA has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 5-HIOA has been found to bind to various receptors, such as the serotonin receptor and the histamine receptor, and has been found to modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HIOA are not fully understood. It has been found to interact with various enzymes and receptors, and to modify their activity. In addition, 5-HIOA has been found to possess anti-tumor properties, and has been studied for its potential use in cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of 5-HIOA.
Advantages and Limitations for Lab Experiments
5-HIOA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an attractive option for researchers. In addition, 5-HIOA has been found to interact with various enzymes and receptors, and to modify their activity, making it a useful tool for studying the mechanism of action of various drugs and compounds. However, 5-HIOA is also limited in its applications, as its effects are not fully understood.
Future Directions
There are several potential future directions for the research and development of 5-HIOA. One potential direction is to further study the biochemical and physiological effects of 5-HIOA, in order to better understand its mechanism of action. In addition, further research could be done to explore the potential applications of 5-HIOA in cancer treatment and other therapeutic areas. Finally, further research could be done to explore the potential of 5-HIOA as a ligand for various receptors and enzymes, and its potential to modify their activity.
Synthesis Methods
5-HIOA can be synthesized from a variety of starting materials, including indene, indole, indazole, and other related compounds. The most common method of synthesis involves the reaction of indene with an appropriate acid in the presence of a base catalyst. This reaction results in the formation of a 5-HIOA intermediate, which can then be further reacted with other reagents to form the desired compound. Other methods of synthesis include the use of organometallic reagents, such as palladium or copper, to catalyze the reaction of indene with other compounds.
Scientific Research Applications
5-HIOA has been studied for its potential applications in scientific research. It has been found to act as a ligand for various receptors and enzymes, and has been used to study the mechanism of action of various drugs and compounds. 5-HIOA has also been studied for its potential use in cancer treatment, as it has been found to possess anti-tumor properties. In addition, 5-HIOA has been used to study the metabolism of various compounds and the role of enzymes in drug metabolism.
properties
IUPAC Name |
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-12-7-13(16-15-12)11-5-4-9-2-1-3-10(9)6-11/h4-7H,1-3,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDMRYVCKVZKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC(=NO3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)

![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)






![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)
